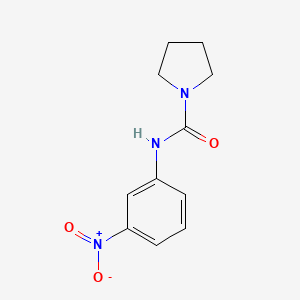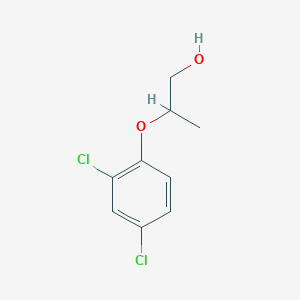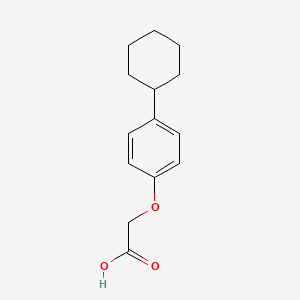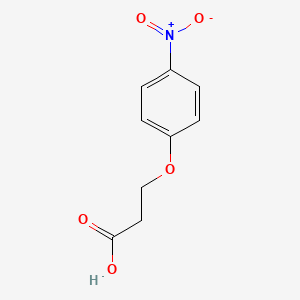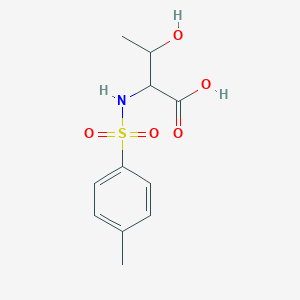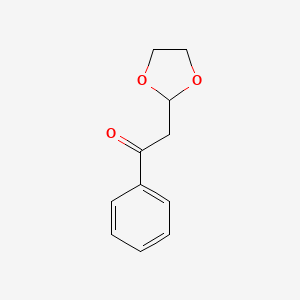
2-(1,3-Dioxolan-2-il)-1-feniletanona
Descripción general
Descripción
Dioxolane is a type of organic compound which is a heterocyclic ether. It is used as a solvent and in the preparation of other compounds . The compound you mentioned seems to be a derivative of dioxolane, with a phenylethanone group attached to it.
Synthesis Analysis
The synthesis of dioxolane derivatives often involves the reaction of 1,2-ethanediol (ethylene glycol) with an aldehyde or ketone in acidic conditions . The exact synthesis process for “2-(1,3-Dioxolan-2-yl)-1-phenylethanone” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of dioxolane derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.Chemical Reactions Analysis
Dioxolane rings can be opened under acidic or basic conditions to yield the original diol and carbonyl compounds . Other reactions may be possible depending on the specific substituents present on the dioxolane ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its molecular structure. For example, dioxolane is a liquid at room temperature with a boiling point of 75-77 °C . It is soluble in water and most organic solvents .Aplicaciones Científicas De Investigación
Reactivo de Olefinación de Wittig
2-(1,3-Dioxolan-2-il)-1-feniletanona: se utiliza como reactivo en las olefinaciones de Wittig, un proceso que forma alquenos a partir de cetonas o aldehídos . La introducción de un grupo 1,3-dioxolano a través de este método es particularmente valiosa en la síntesis de moléculas orgánicas complejas con control geométrico preciso sobre el doble enlace.
Sondas Fluorescentes para la Detección de Cisteína
Este compuesto sirve como reactivo en la síntesis de sondas fluorescentes raciométricas. Estas sondas están diseñadas para la detección específica de cisteína sobre otros aminoácidos como la homocisteína y el glutatión . Estas sondas selectivas son cruciales para la investigación biológica y las aplicaciones de diagnóstico.
Síntesis de Inhibidores de la Calmodulina Quinasa II
En el campo de la química medicinal, This compound se aplica en la síntesis asistida por microondas de KN-93, un inhibidor de la calmodulina quinasa II . Esta enzima juega un papel importante en las vías de señalización del calcio, y sus inhibidores tienen potencial terapéutico.
Ligandos de Piperidina Espirobenzofurano
Los investigadores utilizan este compuesto para preparar piperidinas espirobenzofuranos fluoradas, que actúan como ligandos del receptor s1 . Estos ligandos tienen implicaciones en la investigación de enfermedades neurodegenerativas y en el desarrollo de fármacos dirigidos al sistema nervioso central.
Agentes Antitumorales
El compuesto está involucrado en la síntesis de moléculas con propiedades antitumorales . Mediante la incorporación de la estructura 1,3-dioxolano, los investigadores pueden crear nuevos compuestos que pueden interactuar con objetivos biológicos para inhibir el crecimiento de las células cancerosas.
Síntesis de Derivados de Indol
This compound: se utiliza en la preparación regioselectiva de derivados de indol a través de la hidroformilación/indolización en tándem catalizada por rodio . Los indoles son un andamiaje crítico en los productos farmacéuticos, y este método permite la construcción eficiente de diversos compuestos basados en indoles.
Safety and Hazards
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(8-11-13-6-7-14-11)9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOSDCLCONAJQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20306011 | |
| Record name | NSC173198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55337-55-8 | |
| Record name | NSC173198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC173198 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20306011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolan-5-yliden)methyl]benzenecarboxylic acid](/img/structure/B1296498.png)


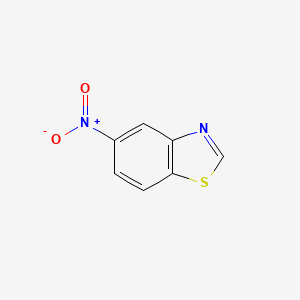
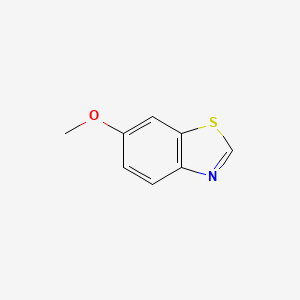

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
